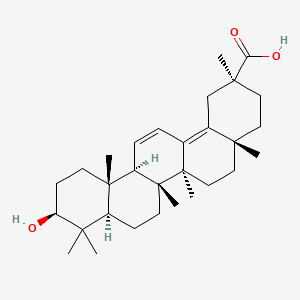
Phenylsilane-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenylsilane-d3, also known as deuterated phenylsilane, is a deuterium-labeled compound with the chemical formula C6H5SiD3. It is a derivative of phenylsilane where the hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. This compound is commonly used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, due to its unique isotopic properties.
准备方法
Synthetic Routes and Reaction Conditions
Phenylsilane-d3 can be synthesized through a multi-step process involving the deuteration of phenylsilane. One common method involves the reaction of phenylmagnesium bromide with deuterated silicon tetrachloride (SiD4) to form this compound. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.
-
Grignard Reaction
Reactants: Phenylmagnesium bromide (PhMgBr) and deuterated silicon tetrachloride (SiD4).
Conditions: Inert atmosphere, typically under nitrogen or argon.
Reaction: [ \text{PhMgBr} + \text{SiD}_4 \rightarrow \text{PhSiD}_3 + \text{MgBrCl} ]
-
Reduction
Reactants: this compound can also be prepared by reducing phenylsilane with deuterium gas (D2) in the presence of a catalyst.
Conditions: Elevated temperature and pressure, with a suitable catalyst such as palladium on carbon (Pd/C).
Reaction: [ \text{PhSiH}_3 + 3\text{D}_2 \rightarrow \text{PhSiD}_3 + 3\text{H}_2 ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and catalysts is crucial to achieve the desired isotopic labeling.
化学反应分析
Types of Reactions
Phenylsilane-d3 undergoes various chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated carbon-carbon bonds.
Reduction: Acts as a reducing agent in the presence of suitable catalysts.
Substitution: Nucleophilic substitution reactions where the silicon atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrosilylation: Typically involves catalysts such as platinum or rhodium complexes.
Reduction: Commonly uses catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: Reagents such as alkyl halides or alcohols can be used under basic conditions.
Major Products Formed
Hydrosilylation: Formation of organosilicon compounds with Si-C bonds.
Reduction: Formation of deuterated organic compounds.
Substitution: Formation of substituted phenylsilane derivatives.
科学研究应用
Phenylsilane-d3 is widely used in scientific research due to its unique properties:
NMR Spectroscopy: Used as a deuterated solvent or internal standard in NMR studies to provide clear spectra without interference from hydrogen signals.
Isotopic Labeling: Employed in studies involving isotopic labeling to trace reaction pathways and mechanisms.
Catalysis: Acts as a reducing agent in catalytic reactions, particularly in the synthesis of deuterated compounds.
Material Science: Used in the development of advanced materials with specific isotopic compositions for enhanced properties.
作用机制
The mechanism of action of phenylsilane-d3 in chemical reactions involves the transfer of deuterium atoms to substrates. In hydrosilylation reactions, the silicon-hydrogen (Si-D) bond is activated by a catalyst, facilitating the addition of the Si-D bond to unsaturated carbon-carbon bonds. In reduction reactions, this compound donates deuterium atoms to reduce substrates, forming deuterated products.
相似化合物的比较
Phenylsilane-d3 can be compared with other deuterated silanes and non-deuterated phenylsilane:
Phenylsilane (C6H5SiH3): The non-deuterated counterpart, used in similar applications but lacks the isotopic labeling benefits.
Trimethylsilane-d3 (C3H9SiD3): Another deuterated silane, used in NMR spectroscopy and isotopic labeling.
Tetramethylsilane-d12 (C4D12Si): A fully deuterated silane, commonly used as an internal standard in NMR spectroscopy.
This compound is unique due to its specific isotopic labeling, making it particularly valuable in NMR spectroscopy and isotopic labeling studies.
属性
分子式 |
C6H8Si |
|---|---|
分子量 |
111.23 g/mol |
IUPAC 名称 |
trideuterio(phenyl)silane |
InChI |
InChI=1S/C6H8Si/c7-6-4-2-1-3-5-6/h1-5H,7H3/i7D3 |
InChI 键 |
PARWUHTVGZSQPD-UKDQJQFQSA-N |
手性 SMILES |
[2H][Si]([2H])([2H])C1=CC=CC=C1 |
规范 SMILES |
C1=CC=C(C=C1)[SiH3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


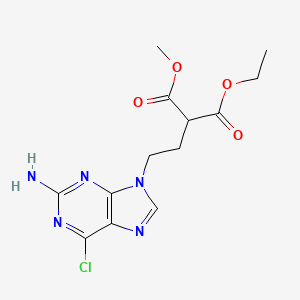
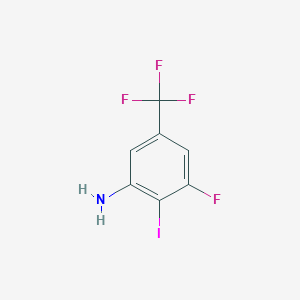
![(alphaR,gammaS)-gamma-Amino-alpha-methyl-[1,1'-biphenyl]-4-pentanoic Acid Methyl Ester Hydrochloride](/img/structure/B15293063.png)
![(alphaS)-alpha-[(Phenylmethoxy)methyl][1,1'-biphenyl]-4-ethanol](/img/structure/B15293068.png)
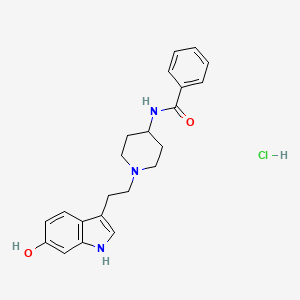
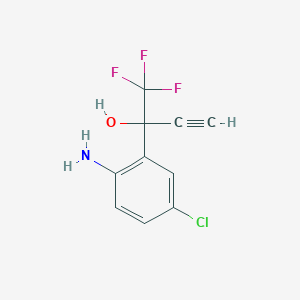
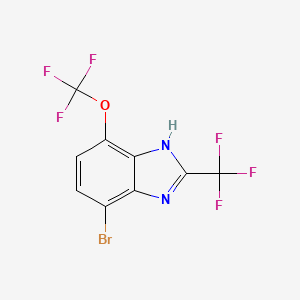


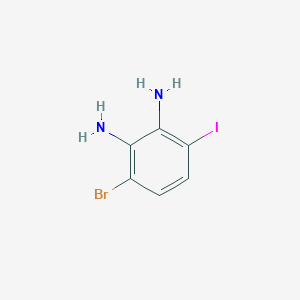
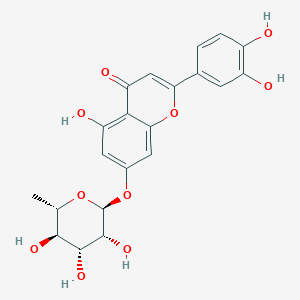

![Ethyl (Z)-2-((1R,4R,6S)-4-((tert-butyldimethylsilyl)oxy)-1-methyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)acetate](/img/structure/B15293115.png)
